molecular formula C7H4F3NO2 B1603322 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS No. 61324-89-8

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Cat. No. B1603322
CAS RN: 61324-89-8
M. Wt: 191.11 g/mol
InChI Key: ADPIQVYGOJQOFD-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they can act as hydrogen bond donors, which can be beneficial in pharmaceutical applications .


Synthesis Analysis

Difluoromethylation reactions have been a focus of recent research. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the surrounding environment. For example, DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .


Chemical Reactions Analysis

Difluoromethylation reactions can be accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Scientific Research Applications

Organometallic Chemistry and Molecular Interactions

Fluorinated benzenes, such as those mentioned in the literature, are pivotal in organometallic chemistry, serving as non-coordinating solvents or ligands due to their weak π-electron donation ability. This characteristic makes them excellent candidates for studying metal-centred reactions and catalysis, providing insights into reaction mechanisms and facilitating the development of new catalytic processes. The presence of fluorine atoms influences the electronic properties of the aromatic system, affecting its reactivity and interaction with metal centres, thus offering pathways to novel organometallic complexes with unique reactivities and applications (Pike, Crimmin, & Chaplin, 2017).

Materials Science and Surface Functionalization

Fluoronitrobenzene derivatives, through nucleophilic aromatic substitution reactions, enable the functionalization of surfaces and polymers, leading to materials with tailored properties. These reactions facilitate the introduction of functional groups onto various substrates, including silica particles and carbon surfaces, thereby modifying their physical and chemical properties for specific applications. This approach is crucial in developing advanced materials for sensors, coatings, and biomedical applications, demonstrating the versatility of fluorinated compounds in material science (Roth, Simon, Bellmann, Seifert, & Spange, 2006; Adenier, Cabet-Deliry, Chaussé, Griveau, Mercier, Pinson, & Vautrin-Ul, 2005).

Biochemical Applications

In the biochemical domain, fluorinated compounds are utilized in designing probes for biological imaging and the study of enzyme activities. For instance, near-infrared fluorescence off-on probes based on fluoronitrobenzene derivatives have been developed for imaging nitroreductase in vivo, illustrating the potential of fluorinated compounds in bioimaging and diagnostics. These probes offer advantages such as deep tissue penetration and reduced background fluorescence, facilitating real-time monitoring of biological processes in living organisms (Li, He, Wang, Yang, Shi, & Ma, 2015).

Environmental and Biodegradation Studies

Research on the biodegradation of fluorinated compounds, including difluorobenzenes, underscores the environmental relevance of these substances. Studies on microbial strains capable of degrading fluorobenzenes highlight the importance of understanding the environmental fate and biodegradability of fluorinated pollutants. This research is crucial for developing strategies to mitigate the environmental impact of fluorinated organic compounds and for the bioremediation of contaminated sites (Moreira, Amorim, Carvalho, & Castro, 2009).

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary depending on their structure and the specific application. For example, difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway. This makes DFMO a powerful tool in the fight against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for each specific compound for detailed information .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and applications being developed. For example, late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

properties

IUPAC Name

4-(difluoromethyl)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIQVYGOJQOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606564
Record name 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61324-89-8
Record name 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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